Cas no 22868-35-5 (1H-Benzimidazole,2-(3-chlorophenyl)-)

1H-Benzimidazole,2-(3-chlorophenyl)- structure
22868-35-5 structure
Product Name:1H-Benzimidazole,2-(3-chlorophenyl)-
CAS No:22868-35-5
MF:C13H9ClN2
MW:228.676961660385
CID:262341
PubChem ID:767074
Update Time:2025-09-21

1H-Benzimidazole,2-(3-chlorophenyl)- Chemical and Physical Properties

Names and Identifiers

    • 1H-Benzimidazole,2-(3-chlorophenyl)-
    • 2-(3-chlorophenyl)benzimidazole
    • Benzimidazole, 2-(m-chlorophenyl)-
    • 1h-benzimidazole, 2-(3-chlorophenyl)-
    • OTAVA-BB 1325766
    • G573
    • C4GH7JC4GZ
    • 2-(3-chlorophenyl)-1H-benzo[d]imidazole
    • 2-(m-Chlorophenyl)benzimidazole
    • Z50129831
    • SCHEMBL2243332
    • 22868-35-5
    • CHEMBL473164
    • AKOS000622056
    • BIM-0048668.P001
    • 2-(3-chlorophenyl)-1H-benzimidazole
    • G 573
    • CBMicro_048649
    • UNII-C4GH7JC4GZ
    • STK072759
    • DB-086516
    • MDL: MFCD01438282
    • Inchi: 1S/C13H9ClN2/c14-10-5-3-4-9(8-10)13-15-11-6-1-2-7-12(11)16-13/h1-8H,(H,15,16)
    • InChI Key: BGYHTIIVIGGCIF-UHFFFAOYSA-N
    • SMILES: ClC1=CC=CC(=C1)C1=NC2C=CC=CC=2N1

Computed Properties

  • Exact Mass: 228.04500
  • Monoisotopic Mass: 228.045
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 1
  • Complexity: 246
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.9
  • Topological Polar Surface Area: 28.7A^2

Experimental Properties

  • Density: 1.3±0.1 g/cm3
  • Boiling Point: 432.1±47.0 °C at 760 mmHg
  • Flash Point: 247.7±14.9 °C
  • Refractive Index: 1.693
  • PSA: 28.68000
  • LogP: 3.88330
  • Vapor Pressure: 0.0±1.0 mmHg at 25°C

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